molecular formula C8H8N2O2 B12829108 3-Methoxy-2H-indazol-5-ol

3-Methoxy-2H-indazol-5-ol

Cat. No.: B12829108
M. Wt: 164.16 g/mol
InChI Key: XNUUEZMYBFHMKF-UHFFFAOYSA-N
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Description

3-Methoxy-2H-indazol-5-ol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2H-indazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-Methoxy-2H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-2H-indazol-5-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-methoxy-1H-indazol-5-ol

InChI

InChI=1S/C8H8N2O2/c1-12-8-6-4-5(11)2-3-7(6)9-10-8/h2-4,11H,1H3,(H,9,10)

InChI Key

XNUUEZMYBFHMKF-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)O

Origin of Product

United States

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